(1S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine
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Overview
Description
(1S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a dichlorophenyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dichlorobenzaldehyde.
Reductive Amination: The 3,4-dichlorobenzaldehyde undergoes reductive amination with an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as alkoxides or thiolates can be employed under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Imines, amides.
Reduction: Various amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(1S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine: A stereoisomer with similar chemical properties but different biological activity.
(1S)-1-(3,4-Difluorophenyl)ethane-1,2-diamine: A fluorinated analog with potentially different reactivity and applications.
Uniqueness
(1S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine is unique due to its specific dichlorophenyl substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H10Cl2N2 |
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Molecular Weight |
205.08 g/mol |
IUPAC Name |
(1S)-1-(3,4-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Cl2N2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1 |
InChI Key |
DACCINGOQFWAFJ-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CN)N)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)N)Cl)Cl |
Origin of Product |
United States |
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